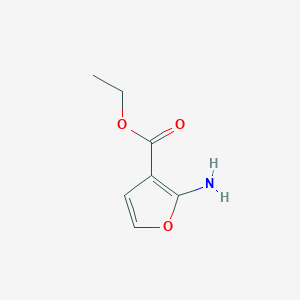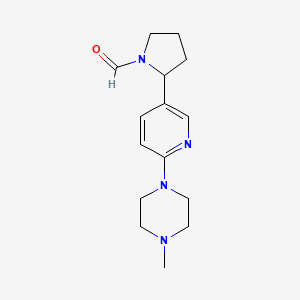
C17H19ClN2OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C17H19ClN2OS Chlorpromazine sulfoxide . It is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine sulfoxide is an important compound in the field of medicinal chemistry due to its pharmacological properties and its role as a metabolite of chlorpromazine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorpromazine sulfoxide can be synthesized through the oxidation of chlorpromazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetic acid, at a specific temperature to ensure the formation of the sulfoxide group .
Industrial Production Methods
In an industrial setting, the production of chlorpromazine sulfoxide follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality chlorpromazine sulfoxide .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to the parent compound, chlorpromazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of chlorpromazine sulfone.
Reduction: Regeneration of chlorpromazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorpromazine sulfoxide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and its role as a metabolite in pharmacokinetic studies.
Medicine: Studied for its pharmacological properties and potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new antipsychotic drugs and as a standard in quality control processes.
Mecanismo De Acción
Chlorpromazine sulfoxide exerts its effects by interacting with various molecular targets in the body. It primarily acts on the central nervous system by blocking dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: The parent compound from which chlorpromazine sulfoxide is derived.
Chlorpromazine sulfone: An oxidized form of chlorpromazine sulfoxide.
Other phenothiazine derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
Chlorpromazine sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of chlorpromazine also makes it an important compound for studying the metabolism and pharmacokinetics of antipsychotic drugs .
Propiedades
Fórmula molecular |
C17H19ClN2OS |
|---|---|
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C17H19ClN2OS/c18-7-14(21)13(8-19)16-20-15(9-22-16)17-4-10-1-11(5-17)3-12(2-10)6-17/h9-12,21H,1-7H2 |
Clave InChI |
BPFCPWDLLKXSKR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C(=C(CCl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-chloro-11-oxa-13,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B11815082.png)


![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)



![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)



